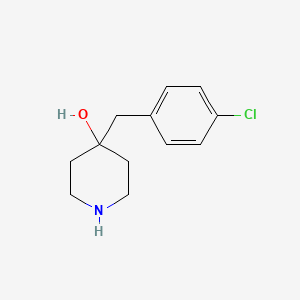

4-(4-chlorobenzyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

83072-21-3 |

|---|---|

Molecular Formula |

C12H16ClNO |

Molecular Weight |

225.71 g/mol |

IUPAC Name |

4-[(4-chlorophenyl)methyl]piperidin-4-ol |

InChI |

InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12/h1-4,14-15H,5-9H2 |

InChI Key |

TUWKKISRHRSDOB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(CC2=CC=C(C=C2)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering of 4 4 Chlorobenzyl Piperidin 4 Ol

Established Synthetic Routes to 4-(4-chlorobenzyl)piperidin-4-ol

Grignard Reaction Approaches Utilizing Halogenated Phenylmagnesium Reagents

A primary and well-established method for synthesizing this compound involves the use of a Grignard reagent. stackexchange.com This approach typically utilizes the reaction of a 4-chlorophenylmagnesium halide with a suitable piperidinone derivative. The core of this synthesis is the nucleophilic addition of the Grignard reagent to the ketone functionality of the piperidinone ring.

The Grignard reagent, 4-chlorophenylmagnesium bromide, is prepared by reacting 4-bromochlorobenzene with magnesium metal in an anhydrous ether solvent. chemicalbook.comlibretexts.org The selection of a halogenated phenylmagnesium reagent is critical, and the reactivity follows the order of I > Br >> Cl for the halide, allowing for selective Grignard formation at the bromine or iodine position while leaving the chloro-substituent intact. stackexchange.com

The subsequent reaction with an N-protected piperidin-4-one, such as N-benzyl-4-piperidone, proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the piperidinone. guidechem.com This step is followed by an acidic workup to protonate the resulting alkoxide and afford the tertiary alcohol, 4-(4-chlorobenzyl)-N-benzyl-piperidin-4-ol.

A significant challenge in this process is the potential for the formation of biphenyl (B1667301) impurities through the coupling of the Grignard reagent with unreacted aryl halide. libretexts.org This side reaction is favored at higher concentrations and temperatures. libretexts.org Therefore, careful control of reaction conditions, such as slow addition of the Grignard reagent, is crucial for maximizing the yield of the desired product. libretexts.org

| Reactants | Reagents | Key Conditions | Product |

| 4-Bromochlorobenzene, N-benzyl-4-piperidone | Magnesium, Anhydrous Ether | Formation of Grignard reagent, followed by reaction with piperidinone and acidic workup. | 1-benzyl-4-(4-chlorophenyl)-4-piperidinol |

Cyclization, Salt Formation, Addition, and Hydrolysis Strategies from Styrene (B11656) Derivatives

An alternative synthetic pathway to this compound involves a multi-step sequence starting from styrene derivatives. One such method employs an aza-Prins type cyclization. rasayanjournal.co.in This strategy involves the reaction of a homoallylic amine with an epoxide, such as styrene oxide, in the presence of a Lewis acid like Niobium(V) chloride (NbCl5). rasayanjournal.co.in The reaction proceeds through the opening of the epoxide ring, followed by intramolecular cyclization with the amine to form the piperidine (B6355638) ring. The chloride ion from the Lewis acid then acts as a nucleophile, resulting in a 4-chloro-piperidine derivative. rasayanjournal.co.in Subsequent hydrolysis of the resulting intermediate can yield the desired 4-hydroxypiperidine (B117109) structure.

Another approach involves the biomimetic, protic acid-catalyzed hydrolysis of terminal epoxides, which can trigger cascade cyclizations. researchgate.net While not a direct synthesis of the target compound, this methodology highlights the potential for forming cyclic ether and piperidine structures from acyclic precursors through controlled hydrolysis and cyclization reactions.

Catalytic Hydrogenation Deprotection Methodologies for Piperidinol Precursors

A common final step in many synthetic routes to this compound is the deprotection of a nitrogen-protected precursor. Catalytic hydrogenation is a widely used and efficient method for this purpose, particularly for the removal of benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) protecting groups. thalesnano.com

In a typical procedure, the protected piperidinol precursor, such as 1-benzyl-4-(4-chlorophenyl)-4-piperidinol, is subjected to hydrogenation in the presence of a palladium on activated charcoal (Pd/C) catalyst. chemicalbook.com The reaction is carried out in a suitable solvent, such as water or ethanol, under hydrogen pressure. thalesnano.comchemicalbook.com The benzyl group is cleaved through hydrogenolysis, yielding the deprotected this compound and toluene (B28343) as a byproduct.

The efficiency of this debenzylation can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and solvent. For instance, a process for preparing 4-(4-chlorophenyl)piperidin-4-ol (B141385) involves mixing 1-benzyl-4-(4-chlorophenyl)-4-piperidinol with water and a palladium-carbon catalyst under a hydrogen pressure of 0.1 MPa. chemicalbook.com Continuous flow hydrogenation reactors, such as the H-Cube®, offer a safe and efficient alternative to traditional batch hydrogenation, allowing for precise control over reaction parameters and often leading to high conversion rates and yields. thalesnano.com

| Precursor | Catalyst | Reagents | Key Conditions | Product | Yield |

| 1-benzyl-4-(4-chlorophenyl)-4-piperidinol | 10% Palladium on activated charcoal | Hydrogen | Water, 25°C, 750.075 Torr, 24h | 4-(4-chlorophenyl)piperidin-4-ol | 90% chemicalbook.com |

Advanced Synthetic Approaches and Process Optimization for this compound

Alkylation of Piperidine Derivatives with Halogenated Ketones

A notable advanced synthetic approach involves the alkylation of a piperidine derivative with a halogenated ketone. This method is particularly relevant for the synthesis of related compounds and can be adapted for the production of this compound. The reaction typically involves the N-alkylation of a pre-existing piperidine ring with a molecule containing a ketone functionality and a leaving group, such as a halogen.

One documented protocol describes the alkylation of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride with 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane. This reaction is carried out at an elevated temperature in the presence of a base and a catalyst, such as potassium iodide.

The choice of base in the alkylation of piperidines is critical and significantly impacts reaction efficiency and the formation of byproducts. researchgate.net In N-alkylation reactions, a base is required to neutralize the acid formed during the reaction, which would otherwise protonate the starting amine and halt the reaction. researchgate.net

Commonly used bases include inorganic carbonates like potassium carbonate (K2CO3) and bicarbonates such as potassium bicarbonate (KHCO3), as well as organic bases like N,N-diisopropylethylamine (DIPEA). researchgate.netresearchgate.net The strength and steric hindrance of the base play a crucial role. A strong, non-nucleophilic base is often preferred to promote the desired N-alkylation without competing in side reactions.

Kinetic Studies and Optimization of Reaction Conditions

The synthesis of this compound often involves the alkylation of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride. Kinetic studies focus on optimizing reaction conditions to maximize yield and purity. Key parameters that are frequently investigated include temperature, reaction time, and the role of catalysts.

A representative protocol involves the reaction of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride with a halogenated ketone in the presence of a base and a catalyst. For instance, one documented procedure specifies the use of potassium hydroxide (B78521) and potassium iodide as a catalyst, with the reaction proceeding under a nitrogen atmosphere at 102°C for 3.5 hours. Following the reaction, the product is extracted with toluene and precipitated with hydrochloric acid. This particular set of conditions resulted in a yield of 32.5% after purification.

The optimization of these parameters is crucial for industrial-scale production to ensure process efficiency and cost-effectiveness. The table below summarizes typical reaction parameters.

| Parameter | Value/Detail |

| Reactants | 4-(4-chlorophenyl)piperidin-4-ol hydrochloride, Halogenated ketone |

| Base | Potassium hydroxide |

| Catalyst | Potassium iodide |

| Atmosphere | Nitrogen |

| Temperature | 102°C |

| Reaction Time | 3.5 hours |

| Post-Reaction Workup | Toluene extraction, Hydrochloric acid precipitation |

| Reported Yield | 32.5% |

Continuous Flow Synthesis Techniques for Enhanced Productivity

To improve upon traditional batch processing, continuous flow synthesis has been explored for the production of related chemical entities. This technique offers significant advantages, including reduced reaction times and more consistent yields. For example, in the synthesis of a related compound, 4-chlorophenylhydrazine (B93024) salt, a continuous flow process integrating diazotization, reduction, and acidolysis salt formation was developed. wipo.int This integrated approach, carried out in a specialized reactor, dramatically shortens the total reaction time to 20 minutes or less. wipo.int

The benefits of continuous flow systems include precise temperature control and a significant reduction in solvent waste. Such systems continuously feed starting materials through the reactor, where the distinct reaction steps occur in sequence. wipo.int This method not only enhances productivity but also improves safety and results in a high-purity product (≥99%) with yields potentially exceeding 99.5%, often eliminating the need for additional purification steps. wipo.int While specific data on the continuous flow synthesis of this compound is not detailed in the provided search results, the successful application of this technology to structurally similar compounds suggests its high potential for enhancing the production of this piperidinol derivative.

Stereoselective Synthetic Protocols in Piperidinol Synthesis

The stereoselective synthesis of piperidines and their derivatives, including piperidinols, is a significant area of research in organic chemistry due to the prevalence of the piperidine motif in biologically active molecules. acs.orgnih.gov Achieving high stereoselectivity is crucial as different stereoisomers can exhibit vastly different pharmacological activities.

Several advanced strategies have been developed for the stereocontrolled synthesis of substituted piperidinols. One such method involves a three-step sequence starting with the stereocontrolled nucleophilic addition of an organomagnesium reagent to a chiral pyridinium (B92312) salt. acs.org This is followed by monohydrogenation of the resulting dihydropyridine (B1217469) and a highly diastereoselective epoxidation-nucleophilic addition. acs.org This approach allows for the creation of 2,6-disubstituted 3-piperidinols with a specific 2,3-cis and 2,6-trans relative stereochemistry. acs.org

Another innovative one-pot synthesis of piperidin-4-ols utilizes a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This modular {[2+3]+1} annulation approach demonstrates broad substrate scope and excellent diastereoselectivity. nih.gov Other methods include oxidative carbon-hydrogen bond functionalizations of enamides using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form piperidine structures with good to excellent stereocontrol. rsc.org Radical cyclization has also been employed to synthesize 2,4,5-trisubstituted piperidines with high diastereoselectivity. nih.gov

These stereoselective methods are fundamental in producing specific isomers of piperidinol-containing compounds, which is essential for their application in medicinal chemistry.

Purification Protocols and Impurity Profiling in this compound Synthesis

Ensuring the chemical purity of this compound is paramount, particularly for its use as a pharmaceutical intermediate. Purification protocols are designed to remove unreacted starting materials, by-products, and other impurities.

Multi-Step Washing Procedures

Industrial purification processes for related piperidine compounds often employ multi-step washing procedures to effectively remove different types of impurities. A common strategy involves an initial wash with a solvent mixture designed to remove unreacted starting materials. For instance, a 10:9:1 mixture of acetone-toluene-methanol has been used for this purpose. This is often followed by a secondary wash, for example, with a 10:1 acetone-methanol mixture, to eliminate inorganic salts and other polar impurities. The choice of solvents and their ratios is critical and is optimized based on the solubility characteristics of the desired product and its impurities.

Recrystallization and Chromatographic Purification Techniques

For achieving high purity, recrystallization is a widely used technique. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the purified compound to crystallize while impurities remain in the mother liquor. Toluene is a solvent that has been successfully used for the recrystallization of a related compound, 4-(4-chlorophenyl)piperidin-4-ol. guidechem.com

When very high purity is required, or when impurities are difficult to remove by washing and recrystallization, chromatographic techniques are employed. Column chromatography using a silica (B1680970) gel stationary phase with a gradient of ethyl acetate (B1210297) and hexane (B92381) is a common method for the purification of piperidinol derivatives. This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase, allowing for the isolation of the target compound with high purity.

Impurity profiling is often conducted using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify any residual impurities in the final product, ensuring it meets the stringent quality standards required for pharmaceutical applications.

Chemical Transformations and Functionalization of 4 4 Chlorobenzyl Piperidin 4 Ol

Derivatization of the Hydroxyl Group in 4-(4-chlorobenzyl)piperidin-4-ol

The tertiary alcohol at the C-4 position of the piperidine (B6355638) ring is a key functional group, though its reactivity is influenced by significant steric hindrance.

Oxidation Reactions to Ketone and Aldehyde Derivatives

The direct oxidation of the tertiary alcohol in this compound to a ketone or aldehyde at the C-4 position is not chemically feasible under standard conditions. This is because the carbon atom bearing the hydroxyl group (the carbinol carbon) lacks a hydrogen atom. Oxidation reactions that form a carbonyl group typically proceed via the elimination of a hydrogen atom from the carbinol carbon, a pathway that is unavailable for tertiary alcohols.

Consequently, the synthesis of the corresponding ketone, 4-(4-chlorobenzyl)piperidin-4-one, must be achieved through alternative synthetic routes, rather than by oxidation of the parent alcohol. Such routes often involve the protection of the piperidine nitrogen, followed by the generation of the ketone, and subsequent addition of a 4-chlorobenzyl Grignard or organolithium reagent to a piperidin-4-one precursor. While direct oxidation of the tertiary alcohol is not viable, other parts of the molecule, such as the piperidine nitrogen, can undergo oxidation under specific conditions, though this falls outside the scope of forming ketone or aldehyde derivatives at C-4.

Esterification and Etherification Strategies

The esterification and etherification of the sterically hindered tertiary hydroxyl group in this compound present a chemical challenge. Simple condensation reactions with carboxylic acids or alcohols are generally ineffective. youtube.com Therefore, more reactive reagents and specific catalytic systems are required to achieve these transformations.

Esterification: The formation of esters from tertiary alcohols requires the activation of the carboxylic acid. One common method involves converting the carboxylic acid into a more reactive acyl halide or anhydride (B1165640). For instance, reacting the alcohol with an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine (B92270) can yield the desired ester. google.com Advanced methods employ peptide coupling reagents or specialized catalysts. For example, lanthanide(III) metal-based catalysts have been shown to facilitate the acylation of tertiary alcohols while maintaining a high degree of stereoselectivity. google.com Another effective system involves the use of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride, which form a highly reactive acyl phosphonium (B103445) salt intermediate that readily reacts with alcohols under mild, neutral conditions. nih.gov

Etherification (O-Alkylation): The synthesis of ethers from this compound typically involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile. Sodium hydride (NaH) is a commonly used base for this purpose. The resulting alkoxide can be reacted with an alkyl halide (e.g., benzyl (B1604629) bromide, allyl bromide, or ethyl bromoacetate) or sulfonate in a Williamson ether synthesis. nih.gov The choice of a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), can enhance the reaction rate. nih.gov

| Transformation | Alcohol Substrate | Reagents | Conditions | Product Type |

|---|---|---|---|---|

| Esterification | Tertiary Alcohol | Propionic acid anhydride, Pyridine | Heating | Propionyloxy derivative google.com |

| Esterification | Tertiary Alcohol | Carboxylic acid, TBTU, Organic Base | Room Temperature | Carboxylic acid ester organic-chemistry.org |

| Esterification | Tertiary Alcohol | Carboxylic acid, TPPO, (COCl)₂ | Room Temperature, 1 h | Carboxylic acid ester nih.gov |

| Etherification | Tertiary Alcohol | 1) NaH; 2) Propargyl bromide | THF, 0°C to RT | O-Propargyl ether nih.gov |

| Etherification | Tertiary Alcohol | 1) NaH; 2) Benzyl bromide | THF, RT | O-Benzyl ether nih.gov |

Modifications at the Piperidine Nitrogen of this compound

The secondary amine within the piperidine ring is a versatile site for functionalization, readily undergoing alkylation, acylation, and amidation reactions.

Alkylation of the Piperidine Nitrogen for N-Substituted Derivatives

N-alkylation is a fundamental transformation for modifying the piperidine core. This reaction typically involves the treatment of this compound with an alkylating agent, such as an alkyl halide (bromide or iodide) or sulfonate. researchgate.net The reaction is generally performed in the presence of a base to neutralize the hydrohalic acid byproduct and prevent the formation of the ammonium (B1175870) salt, which would halt the reaction. researchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium bicarbonate, and solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently used. researchgate.net To avoid over-alkylation leading to quaternary ammonium salts, the alkylating agent can be added slowly to ensure the piperidine remains in excess. researchgate.net A documented protocol for the closely related 4-(4-chlorophenyl)piperidin-4-ol (B141385) involves reaction with a halogenated ketone in the presence of potassium hydroxide (B78521) and potassium iodide at elevated temperatures.

| Piperidine Substrate | Alkylating Agent | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| This compound | Alkyl bromide or iodide | K₂CO₃ | DMF | Room Temperature | N-Alkyl-4-(4-chlorobenzyl)piperidin-4-ol researchgate.net |

| This compound | Alkyl bromide or iodide | KHCO₃ | Acetonitrile | 70°C | N-Alkyl-4-(4-chlorobenzyl)piperidin-4-ol researchgate.net |

| 4-(4-chlorophenyl)piperidin-4-ol HCl | 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane | KOH, KI | Toluene (B28343)/Water | 102°C, 3.5 h | N-Substituted derivative |

Amidation and Acylation Reactions

The nucleophilic piperidine nitrogen can readily react with carboxylic acid derivatives to form amides.

N-Acylation: The most direct method for N-acylation involves the reaction with a highly reactive acylating agent, such as an acyl chloride or anhydride, often in the presence of a base like triethylamine (B128534) or pyridine to scavenge the acid byproduct.

N-Amidation: For direct coupling with a carboxylic acid, a coupling reagent is necessary to activate the acid. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are classic examples. luxembourg-bio.com More modern and efficient coupling reagents include phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HATU, HBTU), which generate highly reactive active esters in situ. sigmaaldrich.com These reactions are typically run in aprotic solvents such as DMF or dichloromethane (B109758) at room temperature and are known for their high yields and good functional group tolerance. luxembourg-bio.comsigmaaldrich.com

| Amine Substrate | Acylating/Amide Source | Reagent/Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| Piperidine derivative | Acyl Chloride | Pyridine or Triethylamine | DCM, 0°C to RT | N-Acyl piperidine |

| Piperidine derivative | Carboxylic Acid | DCC, HOBt | DCM or DMF, RT | N-Amide piperidine luxembourg-bio.com |

| Piperidine derivative | Carboxylic Acid | HATU, DIPEA | DMF, RT | N-Amide piperidine sigmaaldrich.com |

| Piperidine derivative | Carboxylic Acid | PyBOP, DIPEA | DMF, RT | N-Amide piperidine sigmaaldrich.com |

Reactions Involving the Halogen Atom on the Phenyl Ring

The chlorine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are central to modern synthetic chemistry for building molecular complexity. nih.gov

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new C-C bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or ester. acs.org The transformation is typically catalyzed by a palladium(0) species, generated in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃, and requires a suitable phosphine (B1218219) ligand (e.g., SPhos, X-Phos) and a base (e.g., K₃PO₄, K₂CO₃). nih.govacs.org

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.org Similar to the Suzuki coupling, it relies on a palladium catalyst, a specialized ligand, and a base. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required. libretexts.org This reaction allows for the synthesis of diverse N-aryl derivatives.

Cyanation: The chloro group can be replaced by a nitrile (cyano) group through palladium-catalyzed cyanation. This reaction provides access to aromatic nitriles, which are valuable synthetic intermediates. nih.gov While traditional cyanide sources like NaCN or KCN are highly toxic, safer alternatives such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have been developed. researchgate.netorganic-chemistry.org The reaction conditions are similar to other cross-coupling reactions, involving a palladium catalyst and a ligand. researchgate.net

| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ or Pd₂(dba)₃ + Ligand (e.g., SPhos, XPhos) | K₃PO₄, K₂CO₃ | Biaryl or Styrenyl derivative nih.govacs.org |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ + Ligand (e.g., BINAP, X-Phos) | NaOtBu, KOtBu, Cs₂CO₃ | N-Aryl amine derivative wikipedia.orgbeilstein-journals.org |

| Cyanation | Zn(CN)₂ or K₄[Fe(CN)₆] | Pd₂(dba)₃ + Ligand (e.g., dppf) | KOAc, K₂CO₃ | Aryl nitrile derivative nih.govresearchgate.net |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups. In the case of this compound, the chloro-substituent on the benzene (B151609) ring could theoretically be displaced by a strong nucleophile.

However, a comprehensive search of the scientific literature did not yield any specific studies or documented examples of nucleophilic aromatic substitution reactions being performed on This compound . The presence of the chlorine atom on the benzyl group, which is not directly attached to an activating group, generally makes such substitutions challenging under standard SNAr conditions.

Data Table 3.3.1: Nucleophilic Aromatic Substitution Reactions of this compound

| Reactant(s) | Conditions | Product(s) | Yield (%) | Reference |

| No data available | No data available | No data available | No data available | N/A |

Ring Transformations and Dehydration Reactions of the Piperidinol Moiety

The tertiary alcohol of the piperidinol ring in this compound presents a key site for chemical manipulation, particularly through dehydration reactions. Acid-catalyzed dehydration of tertiary alcohols is a common method for the formation of alkenes. In the context of this molecule, dehydration would be expected to lead to the formation of a tetrahydropyridine (B1245486) derivative. ucalgary.ca

Specifically, the elimination of the hydroxyl group and a proton from an adjacent carbon atom of the piperidine ring would result in the formation of 4-(4-chlorobenzyl)-1,2,3,6-tetrahydropyridine or 4-(4-chlorobenzylidene)piperidine . The regioselectivity of this elimination would be influenced by the reaction conditions and the relative stability of the resulting alkene isomers. The formation of the endocyclic alkene, 4-(4-chlorobenzyl)-1,2,3,6-tetrahydropyridine, is often favored.

Despite the chemical plausibility of such transformations, a thorough review of published scientific literature and patent databases did not reveal any specific experimental details or research findings on the ring transformation or dehydration reactions of This compound .

Data Table 3.4: Ring Transformations and Dehydration Reactions of this compound

| Reactant(s) | Reagents/Conditions | Product(s) | Yield (%) | Reference |

| No data available | No data available | No data available | No data available | N/A |

Structural Characterization and Conformational Analysis of 4 4 Chlorobenzyl Piperidin 4 Ol and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is fundamental for mapping the carbon and hydrogen framework of a molecule. While specific spectral data for 4-(4-chlorobenzyl)piperidin-4-ol is not extensively detailed in publicly available literature, the expected signals can be inferred from its constituent parts and closely related analogues.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the three main components of the molecule: the 4-chlorobenzyl group, the piperidine (B6355638) ring, and the hydroxyl proton.

Aromatic Protons: The protons on the chlorophenyl ring are expected to appear as a set of doublets in the aromatic region, typically between δ 7.3 and 7.7 ppm.

Benzyl (B1604629) Protons: A characteristic singlet for the two benzylic protons (CH₂) connecting the phenyl ring to the piperidine ring would be observed.

Piperidine Protons: The methylene (B1212753) protons on the piperidine ring will present as complex multiplets, likely in the δ 2.5-3.5 ppm range. The protons closer to the nitrogen atom would be further downfield.

Hydroxyl Proton: A broad singlet for the OH group would be present, with its chemical shift being variable depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments. For this compound, one would expect to identify all distinct carbon atoms. Analysis of derivatives such as N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide helps to confirm the chemical shifts for the 4-chlorobenzyl moiety.

A summary of expected ¹H NMR chemical shifts is presented in the table below.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.3 - 7.7 | Doublets (AA'BB' system) |

| Benzyl (CH₂) | ~2.8 - 3.2 | Singlet |

| Piperidine (CH₂) | ~2.5 - 3.5 | Multiplets |

| Hydroxyl (OH) | Variable | Broad Singlet |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by several key absorption bands. Data from analogous structures like 1-benzyl-4-piperidinol and 4-(p-chlorobenzyl)pyridine suggest the locations of these bands.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the tertiary alcohol's hydroxyl group.

N-H Stretch: A moderate absorption band around 3300 cm⁻¹ from the secondary amine in the piperidine ring is also anticipated.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and benzyl methylene groups are found just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band for the tertiary alcohol C-O stretching vibration should be present in the 1050-1150 cm⁻¹ range.

C-Cl Stretch: A sharp absorption in the fingerprint region, typically around 700-800 cm⁻¹, would indicate the C-Cl bond of the chlorobenzyl group.

The table below summarizes the principal expected FT-IR absorption bands.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Tertiary Alcohol | 3200 - 3600 (Broad) |

| N-H Stretch | Secondary Amine | ~3300 (Moderate) |

| Aromatic C-H Stretch | Aryl | 3000 - 3100 |

| Aliphatic C-H Stretch | Alkyl | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Tertiary Alcohol | 1050 - 1150 (Strong) |

| C-Cl Stretch | Aryl Halide | 700 - 800 |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern, often studied using techniques like LC-MS/MS, reveals the stability of different parts of the molecule.

Analysis of the closely related 4-(4-chlorobenzyl)piperidine (B1587799) shows characteristic fragmentation pathways. A primary cleavage event is the loss of the chlorobenzyl group, leading to a fragment ion corresponding to the piperidine ring. Another common fragmentation is the formation of the tropylium (B1234903) ion or a chlorotropylium ion from the benzyl portion.

Key expected fragments for this compound would include:

[M-H₂O]⁺: Loss of a water molecule from the tertiary alcohol.

[M-C₇H₆Cl]⁺: Loss of the 4-chlorobenzyl radical.

[C₇H₆Cl]⁺: The 4-chlorobenzyl cation.

[C₅H₁₀N]⁺: Alpha-cleavage of the benzyl group from the piperidine ring, resulting in a stable iminium ion.

X-ray Crystallography and Solid-State Structural Elucidation

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. While a crystal structure for this compound itself is not reported in the surveyed literature, extensive crystallographic studies on its derivatives and analogues provide a clear and reliable model of its expected solid-state architecture.

For instance, the crystal structure of the related compound 4-(4-chlorophenyl)piperidin-4-ol (B141385) has been solved, revealing crucial details about the piperidine ring conformation and intermolecular interactions. In this analogue, the piperidine ring adopts a distinct chair conformation. Furthermore, studies on various derivatives containing the 4-chlorobenzylpiperidine scaffold consistently confirm that the piperidine ring maintains this stable chair form. These findings strongly support the prediction that this compound also crystallizes with its piperidine ring in a chair conformation, as this arrangement minimizes torsional and steric strain.

Conformational Preferences of the Piperidine Ring System

Analysis of Chair Conformations and Inversion Dynamics

The piperidine ring in this compound can exist in two principal chair conformations that can interconvert via a process known as ring inversion. The substituents—the 4-chlorobenzyl group and the hydroxyl group at the C4 position—can occupy either axial or equatorial positions.

Based on X-ray crystallographic analysis of the analogous compound 4-(4-chlorophenyl)piperidin-4-ol, a distinct conformational preference is observed. In the solid state, the bulkier aryl group (in that case, the 4-chlorophenyl group) occupies an equatorial position to minimize steric hindrance. Consequently, the hydroxyl group is situated in the axial position. This preference for an axial hydroxyl group and an equatorial aryl substituent at a 4-substituted piperidinol is a common and well-documented phenomenon.

Stereochemical Analysis of Substituent Orientations (Axial vs. Equatorial)

The stereochemical arrangement of substituents on the piperidine ring of this compound and its derivatives is a critical determinant of their three-dimensional structure and, consequently, their chemical and biological properties. The piperidine ring predominantly adopts a low-energy chair conformation, which positions the substituents in either axial or equatorial orientations. The interplay of steric and electronic factors governs the preference for one orientation over the other.

Detailed structural insights have been gleaned from X-ray crystallographic studies of closely related analogs, most notably 4-(4-chlorophenyl)piperidin-4-ol. In the solid state, this compound consistently exhibits a chair conformation where the bulky 4-chlorophenyl group occupies an equatorial position to minimize steric hindrance, while the smaller hydroxyl group is situated in an axial position. nih.govresearchgate.net This axial orientation of the hydroxyl group is stabilized by the formation of strong intermolecular O-H···N hydrogen bonds within the crystal lattice. nih.gov Torsion angles derived from crystallographic data, such as C2-C3-C4-O4 at -64.46 (15)° and C6-C5-C4-O4 at 60.81 (15)°, confirm this axial placement of the hydroxyl group and the equatorial position of the aromatic ring. researchgate.net

This observed preference for an axial hydroxyl group and an equatorial aromatic substituent is a common feature in many 4-aryl-4-piperidinol derivatives. researchgate.net For the target molecule, this compound, the additional methylene spacer between the piperidine ring and the aromatic moiety provides greater conformational flexibility to the 4-chlorobenzyl group. However, the fundamental principle of minimizing steric strain dictates that this large substituent will overwhelmingly favor the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions with the axial hydrogens on the piperidine ring.

The orientation of the hydroxyl group, while sterically less demanding, is influenced by a combination of intramolecular and intermolecular forces. In the absence of strong intermolecular packing forces, as in solution, an equilibrium between the axial and equatorial conformers would exist. However, the potential for intramolecular hydrogen bonding between the axial hydroxyl group and the lone pair of the piperidine nitrogen can provide a stabilizing influence for the axial conformer.

Furthermore, the protonation state of the piperidine nitrogen significantly impacts the conformational equilibrium. Studies on various 4-substituted piperidines have shown that protonation of the nitrogen atom can lead to a stabilization of the axial conformer for polar substituents like a hydroxyl group. nih.gov This effect is attributed to electrostatic interactions between the positively charged nitrogen and the polar substituent.

Derivatives of this compound, such as N-substituted analogs, will also exhibit a strong preference for the equatorial placement of the large 4-chlorobenzyl group. The conformation of the N-substituent itself will depend on its size, with smaller groups potentially showing a mixture of axial and equatorial orientations and larger groups favoring the equatorial position.

Table 1: Crystallographic Data for 4-(4-chlorophenyl)piperidin-4-ol

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.68 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3706 (10) |

| b (Å) | 9.5204 (8) |

| c (Å) | 10.6164 (9) |

| β (°) | 108.458 (8) |

| Volume (ų) | 1090.13 (16) |

| Data sourced from Dutkiewicz et al. (2010). researchgate.net |

Table 2: Selected Torsion Angles for 4-(4-chlorophenyl)piperidin-4-ol

| Torsion Angle | Value (°) | Orientation of Hydroxyl Group |

| C2-C3-C4-O4 | -64.46 (15) | Axial |

| C6-C5-C4-O4 | 60.81 (15) | Axial |

| Data indicates the positioning of the hydroxyl group relative to the piperidine ring. researchgate.net |

Structure Activity Relationship Sar Studies of 4 4 Chlorobenzyl Piperidin 4 Ol Derivatives

Rational Design and Synthesis of 4-(4-chlorobenzyl)piperidin-4-ol Analogues

The rational design of analogues of this compound focuses on systematically modifying three key structural regions: the piperidine (B6355638) nitrogen, the chlorophenyl ring, and the 4-hydroxyl group. The goal is to probe the chemical space around the core scaffold to optimize interactions with biological targets and enhance desired activities.

Systematic Modification of the Piperidine Nitrogen Substituents

The secondary amine of the piperidine ring is a prime target for modification, allowing for the introduction of a wide array of substituents that can influence properties such as potency, selectivity, and pharmacokinetics. N-alkylation is a common strategy. For instance, research on the related 4-(4'-chlorophenyl)-4-hydroxy piperidine showed that introducing phenacyl halides at the nitrogen position could lead to compounds with a more pronounced analgesic response. researchgate.net

Synthetic approaches for these modifications are well-established. A general method involves the alkylation of the parent piperidine with various halogenated compounds in the presence of a base. More complex side chains can also be introduced. For example, a multi-step synthesis could involve reacting the piperidine with a substituted epoxide, such as (R)-3-(4-chlorophenoxy)-2-hydroxypropyl, to yield more elaborate N-substituted analogues. nih.gov

Table 1: Examples of N-Substituent Modifications on Related Piperidin-4-ol Scaffolds Data based on analogues of 4-(4-chlorophenyl)piperidin-4-ol (B141385).

| Parent Scaffold | N-Substituent | Resulting Compound Class | Reference |

|---|---|---|---|

| 4-(4-chlorophenyl) piperidin-4-ol | (R)-2-hydroxy-3-phenoxypropyl | Chiral amino-alcohol | nih.gov |

| 4-(4-chlorophenyl) piperidin-4-ol | (S)-3-(4-fluorophenoxy)-2-hydroxypropyl | Chiral amino-alcohol | nih.gov |

Exploration of Substitutions on the Chlorophenyl Ring

The 4-chlorobenzyl moiety is a critical pharmacophoric element, often engaging in van der Waals and hydrophobic interactions within receptor binding sites. Modifying the substitution pattern on this aromatic ring can fine-tune these interactions. For example, introducing additional groups can alter electronic properties and steric bulk, potentially improving target affinity and selectivity.

Research on the analogous 4-(4-chlorophenyl)piperidin-4-ol scaffold has demonstrated the feasibility of such modifications. nih.gov The synthesis of analogues with a trifluoromethyl group at the 3-position of the phenyl ring (e.g., 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol) has been successfully achieved, providing a template for creating similar derivatives of this compound. nih.gov The synthesis would typically begin with the appropriately substituted benzyl (B1604629) halide, which is then used to construct the piperidine core.

Derivatization at the Hydroxyl Group

The tertiary hydroxyl group at the C4-position is a key functional group that can participate in hydrogen bonding with a biological target. Its modification or replacement serves as a valuable strategy in SAR studies. Common derivatization approaches include oxidation, esterification, and etherification.

Oxidation : The hydroxyl group can be oxidized to form the corresponding ketone, a 4-piperidone (B1582916) derivative. This transformation from a hydrogen bond donor (alcohol) to an acceptor (ketone) can have a profound impact on biological activity.

Reduction : Conversely, in related series, the reduction of a carbonyl group at the 4-position to a hydroxyl group has been shown to significantly increase receptor affinity, highlighting the importance of this hydrogen-bonding capability.

Esterification/Etherification : While less commonly reported for this specific scaffold in the provided literature, standard chemical methods can be used to convert the hydroxyl group into esters or ethers. This would probe the necessity of the hydrogen bond-donating proton and explore the tolerance for bulkier groups at this position. nih.gov

Impact of Structural Modifications on Preclinical Biological Activity

Structural alterations to the this compound scaffold are predicted to significantly influence its biological activity, based on extensive studies of its analogues. The piperidine ring, the N-substituent, the benzyl group, and the hydroxyl group are all key points for modification to modulate potency and selectivity.

Studies on related compounds have shown that structural changes can completely shift the primary biological target. For example, in a series of 4-(4-chlorophenyl)piperidine (B1270657) analogues, different stereoisomers exhibited distinct selectivity profiles for neurotransmitter transporters, with some selective for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET) and others for the serotonin (B10506) transporter (SERT). Furthermore, modifying the parent 4-(4′-chlorophenyl)-4-hydroxy piperidine scaffold was found to produce a more prominent analgesic response in animal models. researchgate.net

Table 2: Observed Effects of Structural Modifications in Related Piperidine Analogues

| Modification | Observation | Biological Target/Assay | Reference |

|---|---|---|---|

| N-Alkylation with phenacyl halides | Enhanced analgesic response compared to parent compound | Analgesia (animal model) | researchgate.net |

| Reduction of 4-carbonyl to 4-hydroxyl | Significant increase in receptor affinity | σ1 receptor |

Conformational Effects on Ligand-Target Interactions

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The piperidine ring of the parent compound, 4-(4-chlorophenyl)piperidin-4-ol, adopts an almost ideal chair conformation. researchgate.net In this stable arrangement, the bulky 4-chlorophenyl group occupies the sterically favorable equatorial position, while the hydroxyl group occupies the axial position. researchgate.netnih.gov This conformation is stabilized by a network of intermolecular hydrogen bonds. nih.gov

For this compound, the piperidine ring is also expected to adopt a stable chair conformation. The 4-chlorobenzyl group, being larger than the hydroxyl group, would strongly favor the equatorial position to minimize steric strain. The key difference is the methylene (B1212753) (-CH2-) linker, which introduces rotational freedom between the piperidine and the chlorophenyl ring. This flexibility allows the chlorophenyl moiety to adopt a wider range of orientations, which could be advantageous for fitting into a complex binding pocket that may not optimally accommodate the more rigid 4-chlorophenyl group. The axial hydroxyl group and the piperidine nitrogen remain key points for directional interactions, such as hydrogen bonding, with a receptor. nih.gov

Preclinical Biological and Pharmacological Investigations of Compounds Derived from 4 4 Chlorobenzyl Piperidin 4 Ol

Role as Key Intermediates in Pharmaceutical Synthesis

The strategic importance of 4-(4-chlorobenzyl)piperidin-4-ol, also known as 4-(4-chlorophenyl)-4-hydroxypiperidine, is most evident in its application as a crucial intermediate in the manufacturing of widely used medications. Its structure is a core component of several drugs, underscoring its significance in the pharmaceutical industry.

Precursors for Antipsychotic Agents (e.g., Haloperidol)

4-(4-chlorophenyl)piperidin-4-ol (B141385) is a pivotal intermediate in the synthesis of haloperidol (B65202), a typical antipsychotic medication belonging to the butyrophenone (B1668137) class. researchgate.net Haloperidol is used in the treatment of schizophrenia and other psychotic disorders. The synthesis involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a butyrophenone side chain. Specifically, it is reacted with 4-chloro-4'-fluorobutyrophenone (B134399) to yield haloperidol. This reaction highlights the importance of the piperidine (B6355638) nitrogen as a point for chemical modification to build the final drug molecule. The presence of the 4-chlorophenyl group on the piperidine ring is a key structural feature for the drug's activity.

Table 1: Synthesis of Haloperidol from 4-(4-chlorophenyl)piperidin-4-ol

| Step | Reactants | Reagents/Conditions | Product |

|---|

Intermediates for Antidiarrheal Agents (e.g., Loperamide)

Similarly, 4-(4-chlorophenyl)piperidin-4-ol is an indispensable precursor in the production of loperamide (B1203769), a widely used antidiarrheal agent. researchgate.net Loperamide works by slowing down intestinal movement. The synthesis of loperamide involves the alkylation of the piperidine nitrogen of 4-(4-chlorophenyl)-4-hydroxypiperidine. ijpbs.com A common synthetic route involves reacting 4-(4-chlorophenyl)-4-hydroxypiperidine with N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide in the presence of a base. ijpbs.com This once again demonstrates the utility of the 4-(4-chlorophenyl)piperidin-4-ol scaffold in constructing more complex pharmaceutical agents.

Table 2: Synthesis of Loperamide from 4-(4-chlorophenyl)piperidin-4-ol

| Step | Reactants | Reagents/Conditions | Product |

|---|

Antimicrobial Research on this compound Derivatives

Beyond its role in synthesizing established drugs, the this compound scaffold has been a starting point for the discovery of new antimicrobial agents. Researchers have modified this core structure to develop compounds with potential activity against a range of pathogens.

Anti-tubercular Activity and Mechanism of Action (e.g., MmpL3 Inhibition)

The emergence of multidrug-resistant tuberculosis has spurred the search for novel anti-tubercular drugs with new mechanisms of action. One promising target is the mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of mycolic acids, key components of the mycobacterial cell wall. Excitingly, a piperidinol-containing molecule, designated PIPD1, has been identified as a potent inhibitor of Mycobacterium tuberculosis. elsevierpure.com This compound was found to exert its bactericidal activity through the direct inhibition of the flippase activity of MmpL3. elsevierpure.com This finding is significant as it validates the piperidinol scaffold as a promising framework for the development of new anti-tubercular agents that operate via a novel mechanism of action. While PIPD1 is not a direct derivative of this compound, its discovery highlights the potential of the broader class of piperidinol-containing compounds in combating tuberculosis.

Neuropharmacological Research on Piperidinol Derivatives

The inherent structure of piperidinol derivatives, particularly their ability to cross the blood-brain barrier, has made them attractive candidates for neuropharmacological research. Derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have been synthesized and evaluated for their potential effects on the central nervous system.

A study investigating a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, with various substitutions on the piperidine nitrogen, revealed significant analgesic activity in animal models. elsevierpure.comnih.gov The analgesic effects were evaluated using the tail-flick test, a standard method for assessing pain relief. elsevierpure.comnih.gov In addition to their pain-relieving properties, some of these derivatives also demonstrated hypotensive effects, causing a reduction in blood pressure in normotensive rats. elsevierpure.comnih.gov These findings suggest that the 4-(4-chlorophenyl)-4-hydroxypiperidine scaffold can be a valuable starting point for the development of new analgesic and cardiovascular agents.

Table 4: Pharmacological Activities of 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives

| Compound Modification | Pharmacological Activity | Animal Model | Reference |

|---|---|---|---|

| Substitution at the piperidine nitrogen | Analgesic | Male Wistar rats (tail-flick test) | elsevierpure.comnih.gov |

Ligands for Dopamine (B1211576) Receptors (D2-like, D3, D4)

Derivatives of the this compound scaffold have been extensively explored as ligands for dopamine receptors, particularly the D2-like family (D2, D3, and D4). These receptors are crucial targets in the central nervous system for the development of therapeutics for conditions like schizophrenia.

Affinity and Selectivity Profiling

Researchers have systematically modified the this compound structure to understand its structure-activity relationships (SAR) regarding affinity and selectivity for dopamine D4 receptors. nih.gov One initial compound, 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole, demonstrated a moderate affinity for the human dopamine D4 (hD4) receptor with a Ki of 61 nM and a four-fold selectivity over the human D2 (hD2) receptor. nih.gov

Subsequent modifications revealed several key insights:

The 4-chlorophenyl group attached to the pyrazole (B372694) and the 4-substituted piperidine were found to be optimal for D4 affinity. nih.gov

The lipophilic group on the basic nitrogen of the piperidine ring was more tolerant to changes, with a phenethyl group being identified as optimal. nih.gov

Alterations to the aromatic heterocycle, such as replacing the pyrazole with isoxazoles or pyrimidines, led to improved affinities. nih.gov

Alkylation of this heterocycle was shown to enhance selectivity for D4 over D2 receptors. nih.gov

This systematic approach culminated in the discovery of 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, a potent D4 receptor antagonist with a nanomolar affinity and over 500-fold selectivity over hD2 and over 200-fold selectivity over hD3 receptors. nih.gov

Further studies on piperidine and piperazine (B1678402) derivatives inspired by the structure of the muscarinic M1 agonist 77-LH-28-1, which also acts as a potent and selective D4 receptor ligand, have expanded the understanding of SAR. mdpi.com The 4-benzyl derivative of this series emerged as a particularly interesting compound with a high affinity and selectivity profile for the D4 receptor. mdpi.com Shifting the piperidine nitrogen from position 1 to 4 in some of these derivatives was found to significantly impact D4 affinity and selectivity. For instance, one such modification in a lead compound maintained high D4 affinity (pKi = 8.79) and even increased D2/D4 selectivity. mdpi.com

Table 1: Affinity (Ki) of Selected this compound Derivatives for Dopamine Receptors

| Compound | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D2/D4 Selectivity | D3/D4 Selectivity |

|---|---|---|---|---|---|

| 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole | 244 | - | 61 | 4 | - |

| 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole | >5000 | >2000 | 10 | >500 | >200 |

| 4-benzyl derivative (Compound 8) | - | - | pKi = 8.79 | 724 | - |

| Regioisomer of Compound 8 (Compound 16) | - | - | pKi = 8.79 | 2239 | - |

Data sourced from multiple studies. nih.govmdpi.com

Molecular Docking and Dynamics Studies of Ligand-Receptor Interactions

To rationalize the observed affinities and selectivities, molecular docking and dynamics simulations have been employed. These computational methods provide insights into the binding modes of these ligands within the dopamine receptor subtypes.

For the D4 receptor, it is hypothesized that the conformation around the bond connecting the aromatic heterocycle to the piperidine ring is crucial for high affinity. nih.gov This hypothesis is supported by the crystal structures of certain isoxazole (B147169) derivatives. nih.gov

Molecular docking studies with D2 receptors have been performed using programs like AutoDock. nih.govchemrxiv.org These studies help to understand the interactions between ligands and the receptor's binding pocket, providing information on binding energy, ligand efficiency, and intermolecular energy. nih.gov For instance, docking studies of risperidone (B510) and its derivatives with a homology model of the D2 receptor have been used to build quantitative structure-activity relationship (QSAR) models. nih.gov Similarly, docking of haloperidol into the D2 receptor structure has shown a strong binding affinity, with a binding energy of -11.1 kcal/mol in its most stable conformation. chemrxiv.org These computational approaches are valuable tools for predicting the binding affinity of novel antagonists for the D2 receptor. nih.gov

Interactions with Serotonin (B10506) Receptors (e.g., 5-HT4) in Preclinical Models

While the primary focus has often been on dopamine receptors, the structural scaffold of this compound has also been investigated for its interaction with serotonin receptors. The 5-HT4 receptor, a G-protein-coupled receptor involved in various physiological functions, has been a target of interest. nih.govnih.gov

The development of multivalent ligands for the 5-HT4 receptor has been explored to investigate the effects of multivalency on ligand interactions and efficacy, given that these receptors can form constitutive dimers. nih.gov Starting with the structure of a partial agonist, ML10302, researchers introduced modifications at the 4-position of the piperidine ring. nih.gov Introducing a urea (B33335) moiety at this position did not negatively impact the nanomolar receptor binding constant, indicating that this part of the molecule can be modified without disrupting its interaction with the receptor's binding pocket. nih.gov

However, attaching longer spacers to this position resulted in a moderate but significant decrease in binding affinity. nih.gov Interestingly, both bivalent and tetravalent ligands created using this strategy showed a 10- to 20-fold increase in binding affinity compared to their corresponding monovalent controls. Despite this, no multivalent ligand exhibited a greater binding energy than the original parent compound, ML10302. nih.gov Functional assays measuring the direct coupling between the 5-HT4 receptor and its associated G protein (Gs) indicated that neither bivalency nor tetravalency enhanced the ligand's ability to activate the receptor to a greater extent than the parent pharmacophore. nih.gov

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors by Phencyclidine Analogs

Phencyclidine (PCP) and its analogs, which can be structurally related to the this compound core, are known to be non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.govrndsystems.com The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and neuronal communication.

Studies on single NMDA receptors in rat hippocampal neurons have shown that PCP and its behaviorally active analog, m-amino-PCP, reduce the frequency and duration of ion channel openings. nih.gov This effect is voltage-dependent and is reversed at positive membrane potentials, suggesting that these compounds block the open state of the NMDA channel. nih.gov

Interestingly, not all PCP analogs exhibit the same effect. The behaviorally inactive agent 1-piperidino-cyclohexanecarbonitrile had little effect on NMDA-activated currents. nih.gov In contrast, another analog, m-nitro-PCP, unexpectedly increased the frequency of channel openings at lower concentrations, while at higher concentrations, it acted similarly to PCP, reducing the frequency and duration of openings. nih.gov This dual effect suggests that modifications to the PCP molecule can lead to either an enhancement or a decrease in excitability. nih.gov

More recent research on a novel PCP analog, 4-F-PCP, has demonstrated its antagonistic activity at the NMDA receptor, similar to ketamine. nih.govresearchgate.net This activity is believed to be responsible for its observed antidepressant-like effects in preclinical models. nih.govresearchgate.net The blockade of NMDA receptors by these antagonists can lead to a surge in glutamate and the activation of downstream proteins involved in synaptic plasticity. nih.gov

Investigations of Protein Kinase B (Akt) Inhibition by Related Compounds

The piperidine scaffold is also a key feature in the design of inhibitors for Protein Kinase B (Akt), a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. nih.govresearchgate.net Hyperactivation of the PI3K-Akt signaling pathway is observed in many human cancers, making Akt a significant target for cancer therapy. nih.gov

A series of Akt inhibitors featuring a piperidin-4-yl side chain have been designed and synthesized. nih.gov In one study, a potent pan-Akt inhibitor, compound 10h, was identified. This compound effectively inhibited the cellular phosphorylation of Akt and induced apoptosis in PC-3 prostate cancer cells. nih.gov The piperidin-4-yl group was chosen for this series based on its presence in previously reported potent Akt inhibitors. nih.gov

Another study focused on developing 3,4,6-trisubstituted piperidine derivatives as orally active Akt inhibitors with low hERG blocking potential. researchgate.net Starting from a lead compound with potent anti-tumor efficacy but also significant safety issues, a conformational restriction strategy and systematic exploration of the structure-activity relationship led to the discovery of a superior derivative. This new compound showed increased potency in Akt1 and cancer cell inhibition, significantly reduced hERG blockage, and an improved safety profile. researchgate.net

Other Potential Biological Targets and Mechanisms of Action

Beyond the well-defined targets mentioned above, derivatives of the this compound structure have been investigated for other potential biological activities.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition: 4-Chlorobenzoylpiperidine derivatives have been developed as potent and selective reversible inhibitors of monoacylglycerol lipase (MAGL). nih.gov MAGL is a key enzyme in the endocannabinoid system and is considered a therapeutic target for various pathological conditions, including cancer. Starting from a lead compound with a Ki of 8.6 μM, structural optimization led to a new inhibitor with a Ki of 0.65 μM. nih.gov Modeling studies suggested that this compound binds to the MAGL active site by replacing a structural water molecule and reproducing its hydrogen bonds, identifying a new anchoring point for future inhibitor design. nih.gov

GABA Uptake Inhibition: 4-Hydroxy-4-phenyl-substituted proline derivatives, which share structural similarities with the piperidinol core, have been evaluated as inhibitors of the GABA transport proteins GAT1 and GAT3. nih.gov It was found that a lipophilic group at the C-4 position of the proline moiety could be beneficial for potent inhibition at GAT3. nih.gov

Sigma Receptors: 4-(4-Chlorophenyl)-4-hydroxypiperidine has been identified as a potential fluorescent probe for sigma receptors. chemicalbook.com Phencyclidine and its analogs are also known to be sigma receptor agonists. rndsystems.com

Analgesic and Hypotensive Activity: A series of 4-(4′-chlorophenyl)-4-hydroxypiperidine derivatives with substitutions at the nitrogen atom have been synthesized and tested for their potential as analgesic and hypotensive agents. elsevierpure.com All the tested derivatives showed significant analgesic activity in rats, and some also produced a reduction in blood pressure. elsevierpure.com

Arylamine N-Acetyltransferase (NAT) Inhibition

Currently, there is a lack of available scientific literature investigating the direct inhibitory effects of this compound on arylamine N-acetyltransferases (NATs). While NATs are crucial enzymes in the metabolism of various drugs and carcinogens, research has not yet focused on the interaction of this specific piperidine derivative with these enzymes. nih.gov

General Enzyme and Receptor Binding Studies

Derivatives of the this compound scaffold have been the subject of investigation for their interactions with various enzymes and receptors, demonstrating notable activity at monoacylglycerol lipase (MAGL) and sigma receptors.

Structural optimization of 4-chlorobenzoylpiperidine derivatives has led to the development of potent and reversible MAGL inhibitors. nih.gov Starting from a lead compound, (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone (CL6a), which exhibited a reversible MAGL inhibition with a Kᵢ of 8.6 μM, further structural modifications resulted in a significantly more potent inhibitor with a Kᵢ of 0.65 μM. nih.gov These findings highlight the potential of the 4-chlorobenzoylpiperidine core in designing effective MAGL inhibitors, which are considered therapeutic targets for a range of diseases. nih.govnih.gov

Furthermore, compounds with a 4-aroylpiperidine and 4-(α-hydroxyphenyl)piperidine structure have been synthesized and evaluated for their affinity towards sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov These studies revealed that many of these derivatives exhibit high selectivity for the σ₁ receptor. nih.gov The affinity of these compounds for the σ₁ receptor is primarily driven by hydrophobic interactions. nih.gov The compound 4-(4-chlorophenyl)-4-hydroxypiperidine has also been identified as a potential fluorescent probe for sigma receptors.

The following table summarizes the binding affinities of selected derivatives at various receptors and enzymes.

| Compound/Derivative | Target | Binding Affinity (Kᵢ) |

| (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone (CL6a) | Monoacylglycerol Lipase (MAGL) | 8.6 μM nih.gov |

| Optimized MAGL inhibitor from CL6a | Monoacylglycerol Lipase (MAGL) | 0.65 μM nih.gov |

| 1-Benzyl-4-(4-fluorobenzoyl)piperidine | Sigma-1 Receptor | High Affinity |

| 1-(4-Chlorobenzyl)-4-(4-fluorobenzoyl)piperidine | Sigma-1 Receptor | High Affinity |

This table is generated based on available data and is not exhaustive.

Metabolic Transformations of this compound in Preclinical Models

The metabolic fate of this compound is closely linked to the biotransformation of the antipsychotic drug haloperidol, of which it is a known human metabolite. drugbank.comnih.govnih.gov The metabolism of haloperidol is extensive and primarily occurs in the liver. drugbank.com

One of the major metabolic pathways for butyrophenone neuroleptics, such as haloperidol, involves N-dealkylation. This process leads to the formation of 4-(p-chlorobenzoyl)piperidine. nih.gov Subsequent metabolic reactions can occur, including oxidation of the piperidine ring to form 4-(p-chlorobenzoyl)-2-piperidone. nih.gov

Animal studies have shown that following administration of haloperidol, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) is excreted in the urine. nih.gov This indicates that the reduction of the ketone in 4-(p-chlorobenzoyl)piperidine to a hydroxyl group is a significant metabolic step. The resulting this compound can be detected and quantified in urine using methods like high-performance liquid chromatography (HPLC). nih.gov The compound has been identified in human tissues such as the liver and kidney. nih.gov

The metabolic pathway can be summarized as follows:

N-dealkylation of a parent compound like haloperidol to yield a piperidine derivative.

Formation of 4-(p-chlorobenzoyl)piperidine .

Reduction of the carbonyl group to a hydroxyl group, resulting in This compound .

Further metabolism of this compound itself has not been extensively detailed in the available literature.

Computational Chemistry and Molecular Modeling Studies of 4 4 Chlorobenzyl Piperidin 4 Ol and Its Analogues

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. This method helps to understand the binding mode and rationalize the biological activity of a compound.

For derivatives and analogues of 4-(4-chlorobenzyl)piperidin-4-ol, docking studies have been crucial in identifying key interactions that govern their affinity for various biological targets. For instance, in the context of monoamine transporter inhibitors, the N-alkylation of a piperidine (B6355638) nitrogen with a 4-chlorobenzyl group on a methylphenidate analog resulted in a compound with significantly increased potency. Research on compounds related to this compound, such as (1-(4-chlorobenzyl)piperidin-4-yl)methanol, has shown that the chlorobenzyl group enhances hydrophobic interactions within the binding pockets of targets like the melanocortin-4 receptor (MC4R). In these interactions, the piperidinylmethanol portion of the molecule is able to form hydrogen bonds with specific amino acid residues, such as Threonine 335.

Studies on N-(4-chlorobenzyl) substituted piperidine derivatives targeting sigma (σ) receptors have also highlighted the importance of this moiety for binding. The N-(p-chlorobenzyl)piperidine carboxamide structure is considered a core element containing essential binding features for σ1 receptor ligands. Docking simulations have helped to visualize and understand these binding modes, providing a basis for designing more selective and potent compounds.

| Compound Core Structure | R Group on Benzoyl/Phenylmethyl | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | Selectivity Ratio (Ki σ2/σ1) |

| Methanol | 4"-F | 1.41 | >854 | 606 |

| Methanol | 4"-Cl | 2.49 | >854 | 343 |

| Methanone | 4"-F | 2.96 | 221.64 | 75 |

| Methanone | 4"-Cl | 5.98 | 554.03 | 93 |

Table 1: Binding affinities of select N-(4-chlorobenzyl) substituted piperidine derivatives for sigma receptors, demonstrating the impact of structural modifications on binding.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time, offering insights into the conformational dynamics of a ligand and its receptor. These simulations can reveal how a ligand-receptor complex behaves in a dynamic environment, highlighting stable and transient interactions.

For analogues of this compound, MD simulations have been used to identify specific interactions that stabilize the ligand-receptor complex. For example, the aromatic 4-chlorophenyl ring can be enclosed by the side chains of receptor residues like Arg119, Tyr120, and Trp121, which contributes to significant stabilizing van der Waals and hydrophobic interactions. Furthermore, the basic piperidine nitrogen can participate in critical ionic and hydrogen bonding interactions with the receptor.

Crystallographic studies of the closely related compound, 4-(4-chlorophenyl)piperidin-4-ol (B141385), confirm that the piperidine ring adopts a stable chair conformation. researchgate.netnih.gov In this conformation, the hydroxyl group and the N-H hydrogen atom typically occupy axial positions, while the larger 4-chlorophenyl group resides in a more stable equatorial position. researchgate.netnih.gov This specific three-dimensional arrangement is crucial for how the molecule presents its functional groups for interaction with a biological target. The piperidine ring's chair conformation is a common and important feature in this class of compounds. nih.gov

| Torsion Angle | Value (°) | Description |

| C2—C3—C4—O4 | -64.46 (15) | Defines the axial position of the hydroxyl group |

| C6—C5—C4—O4 | 60.81 (15) | Defines the axial position of the hydroxyl group |

| C5—C6—N1—H1 | 65.0 (13) | Defines the axial position of the N-H hydrogen |

| C3—C2—N1—H1 | -64.8 (14) | Defines the axial position of the N-H hydrogen |

Table 2: Selected torsion angles from crystallographic data of the analogue 4-(4-chlorophenyl)piperidin-4-ol, confirming the chair conformation and the axial orientation of key substituents. researchgate.netnih.gov

Quantum Chemical Calculations (e.g., HOMO-LUMO Analysis, Global Reactivity Parameters)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These studies provide fundamental information about molecular structure, stability, and reactivity.

A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO energies, and the gap between them, are critical parameters that help to describe the charge transfer that can occur within a molecule. nih.govnih.gov A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive and can be more easily polarized.

From the HOMO and LUMO energies, several global reactivity parameters can be calculated. These descriptors quantify the chemical reactivity and stability of the molecule. For example, Molecular Electrostatic Potential (MEP) studies can identify the regions of a molecule that are rich or poor in electrons, indicating likely sites for electrophilic and nucleophilic attack. nih.gov For piperidine-containing compounds, negative electrostatic potential is often localized around electronegative atoms like oxygen, while positive potential may be found around hydrogen atoms, guiding potential intermolecular interactions. nih.gov

| Parameter | Symbol | Formula | Significance |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron configuration. |

| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity | χ | -μ | Measures the power of an atom/group to attract electrons. |

| Electrophilicity Index | ω | μ² / (2η) | Measures the propensity of a species to accept electrons. |

Table 3: Global reactivity parameters that can be derived from HOMO-LUMO energies to describe the chemical behavior of a molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These predictive models are invaluable in drug design for prioritizing the synthesis of new compounds and for screening virtual libraries.

QSAR studies have been successfully applied to various piperidine derivatives to understand how structural modifications influence their biological effects. For example, a QSAR study on a series of 18 piperidine derivatives acting as acetylcholinesterase (AchE) inhibitors found that the biological activity was predominantly controlled by a topochemical index, rather than by steric parameters like van der Waals volume. nih.gov This indicates that the topology and electronic structure of the compounds were the most critical factors for their inhibitory activity. nih.gov

The development of QSAR models relies on calculating a wide range of molecular descriptors that encode structural, physicochemical, and electronic features of the molecules. These models can be used to predict not only therapeutic activity but also pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity. mdpi.com For instance, QSAR models have been developed to correlate the structure of polychlorinated aromatic compounds, which share features with the chlorophenyl moiety of the title compound, with their toxic equivalency factors. researchgate.net

| Compound Series | Target | Key Finding from QSAR | Reference |

| 1-benzyl-4[ω(substituted phthalimido)alkyl]piperidines | Acetylcholinesterase (AchE) | AchE inhibition activity is dominantly controlled by the topochemical index (τ). | nih.gov |

Table 4: Example of a QSAR study on a series of piperidine derivatives, highlighting the descriptors found to be most significant in predicting biological activity.

Patent Landscape and Future Research Directions

Analysis of Patent Literature Pertaining to 4-(4-chlorobenzyl)piperidin-4-ol Synthesis and Derivatives

A comprehensive review of patent literature reveals that this compound is frequently cited as a key intermediate in the synthesis of a diverse range of pharmaceutical compounds. Its versatile structure provides a foundational framework for constructing more complex molecules with potential therapeutic applications.

Patents often claim novel derivatives of this compound, where modifications to the piperidine (B6355638) ring or the chlorobenzyl group lead to compounds with specific biological activities. For instance, patent US-2021147401-A1 describes a process for the synthesis of a complex triazole derivative, 5-(4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1H-1,2,4-triazol-3-amine, highlighting the use of the core scaffold in creating intricate molecular architectures. nih.gov Another example, CN101987844A, details a method for synthesizing 4-(4-chlorobenzyl)-2-(hexahydro-1-methyl-1H-diazepoxide-4-radical)-1-(2H)-phthalizine hydrochloride, showcasing the integration of the piperidinol moiety into larger heterocyclic systems.

The synthesis of this compound itself is also a subject of patent claims, with a focus on developing efficient and scalable manufacturing processes. A common synthetic route involves the Grignard reaction between a 4-chlorophenylmagnesium halide and a protected 4-piperidone (B1582916) derivative. Alternative methods, such as the alkylation of a piperidine precursor, have also been documented in the patent literature.

The following interactive table provides a summary of selected patents related to this compound and its derivatives, illustrating the breadth of innovation in this area.

Emerging Research Areas for Piperidinol Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, and the piperidinol scaffold, in particular, continues to be a fertile ground for drug discovery. nih.govnih.gov Its inherent three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for selective interactions with biological targets. researchgate.net

Recent research has highlighted the potential of piperidinol scaffolds in several emerging therapeutic areas:

Neurodegenerative Diseases: The piperidine nucleus is a promising scaffold for the development of drugs targeting Alzheimer's disease and other neurodegenerative disorders. nih.govresearchgate.net Derivatives have been designed as cholinesterase inhibitors and modulators of other targets implicated in the pathology of these diseases. nih.gov The ability of the piperidinol core to be readily functionalized allows for the creation of multi-target-directed ligands that can simultaneously address different aspects of neurodegeneration.

Oncology: Piperidine-containing compounds have shown significant potential as anticancer agents. nih.govresearchgate.net Research is focused on developing piperidinol derivatives that can inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance. frontiersin.org The scaffold's versatility enables the design of compounds that target various cancer-related pathways.

Infectious Diseases: The discovery of piperidinol analogs with anti-tuberculosis activity has opened up a new avenue for combating this global health threat. nih.gov The unique structural features of these compounds suggest a novel mechanism of action that could be effective against drug-resistant strains of Mycobacterium tuberculosis.

The following interactive table summarizes key research findings in these emerging areas.

Future Perspectives in the Design and Discovery of Novel Therapeutics Based on the this compound Core